(r)-(4-Fluorophenyl)(phenyl)methanamine
Overview
Description
®-(4-Fluorophenyl)(phenyl)methanamine is a chiral amine compound characterized by the presence of a fluorine atom on the para position of the phenyl ring and a phenyl group attached to the methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4-Fluorophenyl)(phenyl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluorobenzaldehyde and phenylmagnesium bromide.
Grignard Reaction: The 4-fluorobenzaldehyde undergoes a Grignard reaction with phenylmagnesium bromide to form (4-fluorophenyl)(phenyl)methanol.
Reduction: The resulting alcohol is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield ®-(4-Fluorophenyl)(phenyl)methanamine.
Industrial Production Methods
In an industrial setting, the production of ®-(4-Fluorophenyl)(phenyl)methanamine can be scaled up using continuous flow reactors to ensure efficient mixing and temperature control. The use of catalytic hydrogenation instead of lithium aluminum hydride can also be employed to enhance safety and reduce costs.
Chemical Reactions Analysis
Types of Reactions
®-(4-Fluorophenyl)(phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitrile.
Reduction: Further reduction can yield secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or thiourea.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
®-(4-Fluorophenyl)(phenyl)methanamine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of ®-(4-Fluorophenyl)(phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. This results in the modulation of biological pathways, leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Phenylamine: A primary amine with a phenyl group attached to the nitrogen atom.
4-Fluoroaniline: An aniline derivative with a fluorine atom on the para position of the phenyl ring.
®-1-Phenylethylamine: A chiral amine with a phenyl group attached to the ethylamine moiety.
Uniqueness
®-(4-Fluorophenyl)(phenyl)methanamine is unique due to the presence of both a fluorine atom and a chiral center, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the chiral center allows for enantioselective interactions with biological targets, making it a valuable compound in asymmetric synthesis and drug development.
Properties
IUPAC Name |
(R)-(4-fluorophenyl)-phenylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H,15H2/t13-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIODEXADJARAO-CYBMUJFWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C2=CC=C(C=C2)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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